molecular formula C18H16N2O3 B10959173 3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10959173
M. Wt: 308.3 g/mol
InChI Key: RVFIEFTYIHYUDO-CMDGGOBGSA-N
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Description

3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole and chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyrazole and chromenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C18H16N2O3/c1-3-20-12(2)14(11-19-20)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-11H,3H2,1-2H3/b9-8+

InChI Key

RVFIEFTYIHYUDO-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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